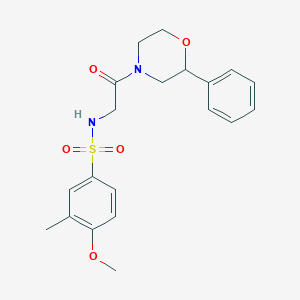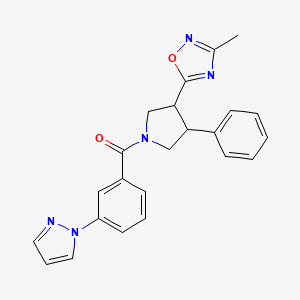![molecular formula C17H19NO4 B2684022 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859860-11-0](/img/structure/B2684022.png)
8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” is a complex organic molecule. It contains a chromanone core, which is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
Chromanone analogs are synthesized through various methods, but due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis
The structure of chromanone is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chromanone skeleton makes a minor difference from chromone .Chemical Reactions Analysis
The chemical reactions involving chromanone and its analogs are diverse and depend on the specific structure of the compound. The chromanone core can undergo various chemical reactions, leading to a wide range of pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of chromanone and its analogs depend on the specific structure of the compound. For example, 4-Methylpiperidine, a related compound, has a refractive index of 1.446, a boiling point of 124°C, and a density of 0.838 g/mL at 25°C .Aplicaciones Científicas De Investigación
Chemical Synthesis
A variety of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, structurally related to the compound of interest, have been synthesized through a three-component reaction involving 3,4-methylenedioxyphenol, aromatic aldehydes, and Meldrum’s acid. This synthesis is facilitated by CeCl3·7H2O under solvent-free conditions, highlighting an environmentally friendly and efficient approach to generate these compounds with high yields (Wu, Li, & Yan, 2011).
Cytotoxic Activity
Research into homoisoflavonoids, which are structurally similar to the specified compound, shows significant biological activities. A specific study synthesized novel homoisoflavonoids [1,3]dioxolo[4,5-g]chromen-8-ones and evaluated their cytotoxic activities against three breast cancer cell lines. Among these compounds, certain derivatives exhibited high cytotoxicity, suggesting potential for cancer therapy applications (Alipour et al., 2014).
Antifungal Properties
Compounds structurally similar to 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, isolated from the seeds of Aegle marmelos, have shown antifungal properties. This highlights the potential of such compounds for developing new antifungal agents (Mishra et al., 2010).
Biological Activity of Pd(II) Complexes
Pd(II) complexes with 3-formyl chromone Schiff bases, including derivatives of chromen-4-ones, have been synthesized and characterized. These complexes exhibited significant antimicrobial activity and showed potential as antioxidant agents. This demonstrates the broader application of chromen-4-ones in medicinal chemistry and drug development (Kavitha & Reddy, 2016).
Synthesis of Antioxidant and Antihyperglycemic Agents
Research into the synthesis of coumarin derivatives, including those with chromen-2-one frameworks, has shown that certain compounds exhibit potent antioxidant and antihyperglycemic activities. These findings indicate the potential of such compounds in the treatment and management of oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).
Mecanismo De Acción
The mechanism of action of chromanone and its analogs is diverse and depends on the specific structure of the compound. They show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .
Direcciones Futuras
Propiedades
IUPAC Name |
8-[(4-methylpiperidin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-2-4-18(5-3-11)9-12-6-17(19)22-14-8-16-15(7-13(12)14)20-10-21-16/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXJHAJUIVTVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2683945.png)



![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2683953.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2683956.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile](/img/structure/B2683957.png)

![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2683960.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2683962.png)